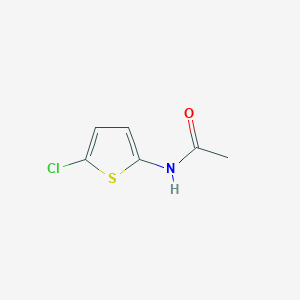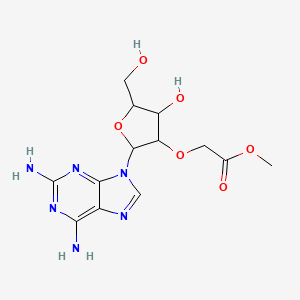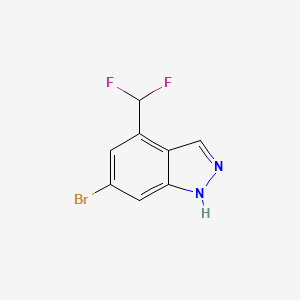![molecular formula C12H17NO5S B12101418 Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester CAS No. 174626-34-7](/img/structure/B12101418.png)
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is a chemical compound with the molecular formula C12H17NO5S It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylmethyl ester group through a [3-[(methylsulfonyl)oxy]propyl] chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under specific conditions. One common method is the reaction of [3-[(methylsulfonyl)oxy]propyl]amine with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[4-[(methylsulfonyl)oxy]butyl]-, phenylmethyl ester
- Carbamic acid, N-[3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester
Uniqueness
Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of a carbamic acid moiety with a phenylmethyl ester group through a [3-[(methylsulfonyl)oxy]propyl] chain sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
174626-34-7 |
|---|---|
Molekularformel |
C12H17NO5S |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
3-(phenylmethoxycarbonylamino)propyl methanesulfonate |
InChI |
InChI=1S/C12H17NO5S/c1-19(15,16)18-9-5-8-13-12(14)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14) |
InChI-Schlüssel |
XNHRLUZTULMAMR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)


![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)



![5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-](/img/structure/B12101408.png)


